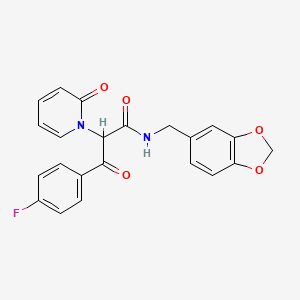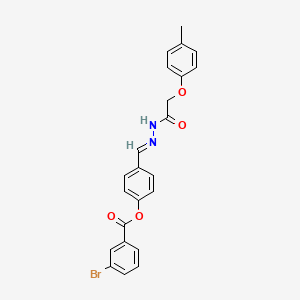![molecular formula C20H21N3OS B15019059 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-5-propyl-1,3-thiazole](/img/structure/B15019059.png)
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-5-propyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-5-PROPYL-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a propyl group attached to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-5-PROPYL-1,3-THIAZOLE typically involves the condensation of appropriate hydrazine derivatives with thiazole precursors. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then reacted with a thiazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-5-PROPYL-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce hydrazine derivatives .
Scientific Research Applications
2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-5-PROPYL-1,3-THIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYL-5-PROPYL-1,3-THIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-yl]-1,3-thiazole
- 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H21N3OS |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenyl-5-propyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C20H21N3OS/c1-3-7-18-19(16-8-5-4-6-9-16)22-20(25-18)23-21-14-15-10-12-17(24-2)13-11-15/h4-6,8-14H,3,7H2,1-2H3,(H,22,23)/b21-14+ |
InChI Key |
RYFSQPUGAMWQHB-KGENOOAVSA-N |
Isomeric SMILES |
CCCC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Canonical SMILES |
CCCC1=C(N=C(S1)NN=CC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-N'-[(E)-[5-(morpholin-4-YL)furan-2-YL]methylidene]acetohydrazide](/img/structure/B15018979.png)
![4-[(4-chlorobenzyl)oxy]-N'-((E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene)benzohydrazide](/img/structure/B15018990.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018994.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15019017.png)
![1,3-dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15019018.png)
![3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B15019021.png)
![methyl 4-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B15019031.png)


![2,4-dibromo-6-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15019040.png)

![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B15019047.png)
![4-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B15019052.png)
![4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15019055.png)
